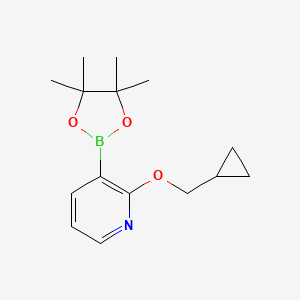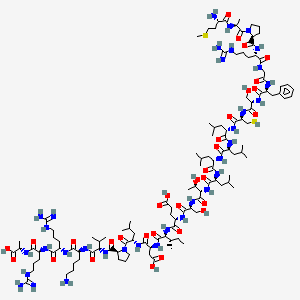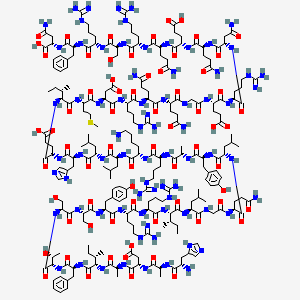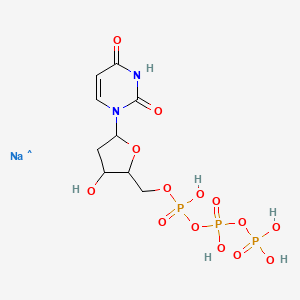
(2,3,4,6-Tetrafluorophenyl)methanol
Overview
Description
(2,3,4,6-Tetrafluorophenyl)methanol, also known as 4-TFM, is a fluorinated alcohol and a versatile building block for organic synthesis. It is a colorless liquid with a low boiling point and a very low vapor pressure, making it ideal for use in a variety of laboratory experiments and applications. 4-TFM is used in a variety of scientific research applications, such as in the synthesis of new compounds, in the study of biochemical and physiological effects, and in the development of new drugs and therapies.
Scientific Research Applications
Solvent and Reaction Medium
Methanol Promotes Allylation Reactions : Teresa M. Cokley et al. (1997) explored how methanol acts as a promoting solvent in the allylation of carbonyl compounds with allylic stannanes, highlighting its role in facilitating high-yield and selective reactions without the need for an added catalyst. This study emphasizes methanol's effectiveness in enhancing reaction rates and chemoselectivity in organic synthesis, making it a valuable solvent for such transformations (Cokley et al., 1997).
Methanol Influences Lipid Dynamics : Michael H. L. Nguyen et al. (2019) demonstrated that methanol significantly impacts lipid dynamics, notably by accelerating the transfer and flip-flop kinetics in lipid bilayers. This study suggests that methanol can affect the structural-functional relationship of biological membranes, with implications for studying transmembrane proteins and peptides (Nguyen et al., 2019).
Reactant in Organic Synthesis
Methanol as a H-Transfer Reactant : T. Pasini et al. (2014) explored the use of methanol as a hydrogen-transfer agent in the Meerwein–Ponndorf–Verley reduction of aromatic aldehydes and ketones. The study provided insights into the reaction mechanism and highlighted methanol's potential as an eco-friendly and efficient reactant for carbonyl reductions, offering a novel approach to sustainable chemistry (Pasini et al., 2014).
Photophysical Properties
Methanol and Photophysical Studies : Kiyoshi Tanaka et al. (2002) investigated the photophysical properties of novel fluorescent 2-(2-aminofluorophenyl)benzoxazoles, noting how methanol's solvent polarity significantly affects emission intensity. This research underscores the utility of methanol in studying and manipulating the photophysical behavior of organic compounds, with potential applications in developing fluorescent materials and sensors (Tanaka & Komiya, 2002).
Catalyst and Reagent in Methanolysis
Methanol in Metal-Free Living Cationic Polymerization : A. Perkowski et al. (2015) demonstrated a metal-free, visible light-initiated living cationic polymerization of 4-methoxystyrene, utilizing methanol. This study highlights methanol's role as a regulator in polymerization processes, offering a pathway to precision polymer synthesis with environmental benefits (Perkowski et al., 2015).
properties
IUPAC Name |
(2,3,4,6-tetrafluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F4O/c8-4-1-5(9)7(11)6(10)3(4)2-12/h1,12H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXLQTYVTBJQPPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1F)F)F)CO)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90590728 | |
| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
53001-70-0 | |
| Record name | 2,3,4,6-Tetrafluorobenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53001-70-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2,3,4,6-Tetrafluorophenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90590728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















